molecular formula C7H11N3O B13565709 3-Amino-3-(pyrazin-2-yl)propan-1-ol

3-Amino-3-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13565709
M. Wt: 153.18 g/mol
InChI Key: UICXSXMDOXTOCX-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrazin-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyrazine ring attached to a propanol backbone, with an amino group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method is the reductive amination of pyrazine-2-carbaldehyde with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

  • Oxidation products include pyrazine-2-carboxaldehyde.
  • Reduction products include dihydropyrazine derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

3-Amino-3-(pyrazin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-3-(pyridin-2-yl)propan-1-ol
  • 3-Amino-3-(quinolin-2-yl)propan-1-ol
  • 3-Amino-3-(pyrimidin-2-yl)propan-1-ol

Comparison: 3-Amino-3-(pyrazin-2-yl)propan-1-ol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine, quinoline, or pyrimidine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-3-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-6(1-4-11)7-5-9-2-3-10-7/h2-3,5-6,11H,1,4,8H2

InChI Key

UICXSXMDOXTOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CCO)N

Origin of Product

United States

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